Thianthrene-1-boronic acid
Overview
Description
Thianthrene-1-boronic acid is an organic compound with the molecular formula C12H9BO2S2. It is a boronic acid derivative that contains a thianthrene moiety, which is a sulfur-containing heterocyclic compound. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
Mechanism of Action
Target of Action
Thianthrene-1-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Pd2+ and Cu2+ catalyzed oxidative cross-couplings and the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically and pharmacologically active molecules .
Mode of Action
This compound interacts with its targets (Pd2+ and Cu2+ ions) through oxidative cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with the metal ions, facilitating the coupling process . This interaction leads to the formation of new carbon-carbon bonds, a key step in the synthesis of complex organic molecules .
Biochemical Pathways
It’s known that the compound plays a significant role in theSuzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry for the synthesis of biologically and pharmacologically active molecules .
Pharmacokinetics
It’s known that the compound has amolecular weight of 260.14 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The primary result of this compound’s action is the formation of new carbon-carbon bonds through oxidative cross-coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to moisture or heat could potentially degrade the compound and reduce its efficacy . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
Thianthrene-1-boronic acid has been shown to have high selectivity towards fructose . It forms reversible covalent complexes with Lewis bases, such as 1,2 and 1,3-diols, allowing boronate ester formation with several biologically important species, including saccharides, glycoproteins, and dopamines .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of boronate esters with diols . After complexation, the boron’s hybridization state shifts from sp2 to sp3, with the formation of trigonal boronate esters with diols .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with diols . The binding of boronic acids with diols can shift the equilibrium constant from the neutral boronic acid to an anionic boronate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thianthrene-1-boronic acid can be synthesized through the lithiation of thianthrene at the C-1 position, followed by the reaction with boronic acid reagents. The lithiation process involves the use of a strong base, such as n-butyllithium, in an inert atmosphere. The resulting lithiated thianthrene is then treated with a boronic acid derivative to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale lithiation and subsequent boronation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thianthrene-1-boronic acid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding thianthrene derivative.
Substitution: this compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.
Major Products: The major products formed from these reactions include various thianthrene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Comparison with Similar Compounds
- Benzo[b]thien-2-ylboronic acid
- 5-Formyl-2-thienylboronic acid
- 2-Thienylboronic acid
- Benzo[b]thien-3-ylboronic acid
- 2-Naphthylboronic acid
- 2,5-Thiophenediylbisboronic acid
- Isoxazole-4-boronic acid
- 10-Bromoanthracene-9-boronic acid
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- Pyrene-1-boronic acid
Uniqueness: Thianthrene-1-boronic acid is unique due to its thianthrene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules. Its sulfur-containing structure also contributes to its potential biological activities and applications in advanced materials .
Properties
IUPAC Name |
thianthren-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEWPLIHPXGNTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370271 | |
Record name | Thianthrene-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108847-76-3 | |
Record name | Thianthrene-1-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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